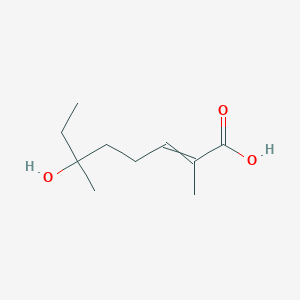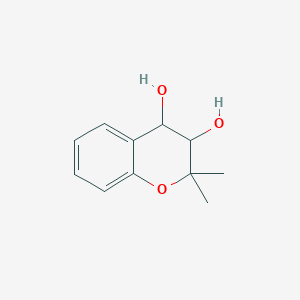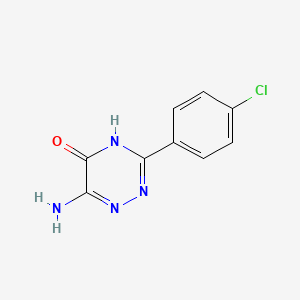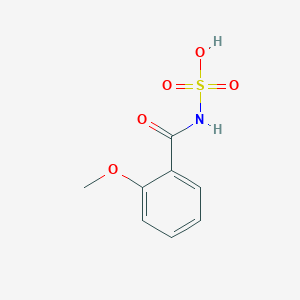
1,1'-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is a complex organic compound characterized by its unique structure, which includes two imidazolidine rings connected by a propane-1,2-diyl linker and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) typically involves the reaction of phenyl isocyanate with propane-1,2-diamine under controlled conditions. The reaction proceeds through the formation of intermediate urea derivatives, which then cyclize to form the imidazolidine rings. The reaction conditions often include the use of solvents such as diethyl ether or isopropanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazolidine rings.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
- 1,1’-(Butane-1,4-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
Uniqueness
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is unique due to its specific propane-1,2-diyl linker, which imparts distinct chemical and physical properties compared to its ethane and butane analogs.
Properties
CAS No. |
91625-87-5 |
|---|---|
Molecular Formula |
C21H16N4O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)propyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C21H16N4O6/c1-13(23-18(28)19(29)25(21(23)31)15-10-6-3-7-11-15)12-22-16(26)17(27)24(20(22)30)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
NTXJHVSXQWYCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)


![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)




![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)


